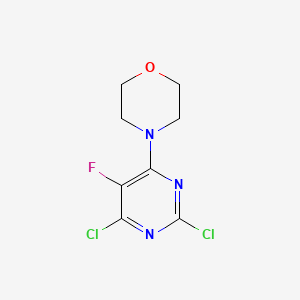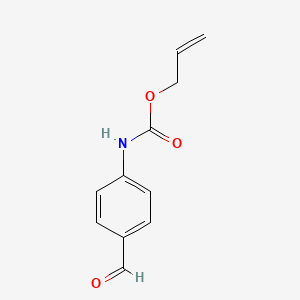
(2-methylpyridin-4-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methylpyridin-4-yl)methyl acetate is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.189 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an ester functional group derived from acetic acid. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-methyl-pyridin-4-ylmethyl ester typically involves the esterification of 2-methyl-4-hydroxymethylpyridine with acetic acid. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of acetic acid 2-methyl-pyridin-4-ylmethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
化学反应分析
Types of Reactions
(2-methylpyridin-4-yl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acetic acid in the presence of a strong acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically catalyzed by an acid or base.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Alcohols (e.g., methanol) with acid or base catalysts (e.g., sulfuric acid or sodium methoxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-methyl-4-hydroxymethylpyridine and acetic acid.
Transesterification: New esters depending on the alcohol used.
Oxidation: Carboxylic acid derivatives.
科学研究应用
(2-methylpyridin-4-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
作用机制
The mechanism of action of acetic acid 2-methyl-pyridin-4-ylmethyl ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The pyridine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Acetic acid 2-methyl-pyridin-3-ylmethyl ester: Similar structure but with the ester group attached to the 3-position of the pyridine ring.
Acetic acid 2-methyl-pyridin-5-ylmethyl ester: Similar structure but with the ester group attached to the 5-position of the pyridine ring.
Uniqueness
(2-methylpyridin-4-yl)methyl acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the ester group can affect the compound’s interaction with molecular targets and its overall stability .
属性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC 名称 |
(2-methylpyridin-4-yl)methyl acetate |
InChI |
InChI=1S/C9H11NO2/c1-7-5-9(3-4-10-7)6-12-8(2)11/h3-5H,6H2,1-2H3 |
InChI 键 |
LVTHOYYTBJWFMP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1)COC(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Spiro[2.5]octane-1-carboxamide](/img/structure/B8351209.png)

![6-benzyloxy-8-(2,2-dihydroxyacetyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B8351219.png)
![N-benzyl-3-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzamide](/img/structure/B8351224.png)

![N-[(1-Methyl-4-piperidyl)methyl] indole-3-carboxamide](/img/structure/B8351236.png)


